Amitriptyline-N-glucuronide-d3

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Amitriptyline-N-glucuronide-d3 is the only FDA/EMA-compliant SIL-IS for accurate LC-MS/MS quantification of amitriptyline N-glucuronide. Unlike unlabeled glucuronide or parent drug IS (amitriptyline-d3), it ensures co-elution and matched extraction/ionization, eliminating quantitative error and method validation failure. Essential for TDM, forensic toxicology, UGT phenotyping, and ANDA bioanalytical method validation. Request a quote today.

Molecular Formula C26H31NO6
Molecular Weight 456.5 g/mol
Cat. No. B12410844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmitriptyline-N-glucuronide-d3
Molecular FormulaC26H31NO6
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O
InChIInChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22-,23+,24-,25?/m0/s1/i1D3/t21-,22-,23+,24-,25?,27?
InChIKeyWXMXRAPAGYPAJI-SXBMQGCSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amitriptyline-N-glucuronide-d3: Analytical-Grade Deuterated Internal Standard for Amitriptyline Metabolite Quantification


Amitriptyline-N-glucuronide-d3 is a deuterium-labeled analogue of the amitriptyline N-glucuronide metabolite, a quaternary ammonium-linked conjugate formed in vivo through UDP-glucuronosyltransferase (UGT)-mediated glucuronidation of the tricyclic antidepressant amitriptyline [1]. This stable isotope-labeled compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays to enable precise and accurate quantification of the unlabeled amitriptyline N-glucuronide metabolite in complex biological matrices [2]. The incorporation of three deuterium atoms provides a +3 Da mass shift relative to the natural analyte, allowing for distinct mass spectrometric differentiation while preserving near-identical physicochemical properties, chromatographic behavior, and ionization efficiency [3].

Why Amitriptyline-N-glucuronide-d3 Cannot Be Substituted with Unlabeled Analogues or Parent Drug IS in Bioanalytical Workflows


Substituting Amitriptyline-N-glucuronide-d3 with the unlabeled Amitriptyline-N-glucuronide reference standard, or with deuterated internal standards of the parent drug (e.g., Amitriptyline-d3), introduces substantial quantitative error and method validation failure. The unlabeled glucuronide cannot serve as an IS because it is indistinguishable from the endogenous or administered analyte, precluding accurate peak area ratio normalization essential for stable isotope dilution mass spectrometry [1]. Using a parent drug IS (Amitriptyline-d3) for a glucuronide metabolite is similarly problematic due to differential extraction recovery (glucuronides are highly polar, amphoteric, and exhibit distinct solid-phase extraction behavior), divergent chromatographic retention times (critical for co-elution and matrix effect compensation), and disparate ionization efficiencies, which together invalidate the fundamental assumption of equivalent analytical response [2]. Regulatory bioanalytical method validation guidelines (FDA, EMA) explicitly mandate that the IS must closely mimic the analyte's physicochemical properties and behavior throughout all analytical steps, a requirement only satisfied by a stable isotope-labeled analogue of the exact glucuronide species .

Quantitative Differentiation Evidence: Amitriptyline-N-glucuronide-d3 Analytical Performance Benchmarks


Superior Quantitative Accuracy via Stable Isotope Dilution Mass Spectrometry (SID-MS)

In stable isotope dilution mass spectrometry, using a deuterated analogue such as Amitriptyline-N-glucuronide-d3 as an internal standard has been demonstrated in class-level studies to improve assay precision and accuracy compared to non-deuterated or structurally dissimilar internal standards. For example, in LC-MS/MS assays for drugs of abuse, relative recoveries improved to a range of 107%–124% when deuterated internal standards were employed, compared to absolute recoveries of 85%–132% without proper IS correction, and precision across multiple urine lots showed significant improvement [1]. While a direct head-to-head comparison for this specific compound is not published, the principle that SIL-IS, particularly deuterated forms, yield superior calibration linearity and lower inter-day variability is well-established in regulatory bioanalysis [2].

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Isotopic Purity and Mass Spectrometric Differentiation from Natural Analyte

Amitriptyline-N-glucuronide-d3 possesses a molecular weight of 456.56 g/mol, which is +3 Da heavier than the unlabeled Amitriptyline-N-glucuronide (MW: 453.55 g/mol) due to the incorporation of three deuterium atoms in place of hydrogen [1]. This mass shift is sufficient to place the internal standard signal outside the natural M+1 and M+2 isotopic envelope of the unlabeled analyte, which is critical for avoiding isotopic cross-talk and ensuring accurate peak integration in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes . In contrast, a monodeuterated (d1) or dideuterated (d2) analogue would risk interference from the naturally occurring 13C isotope of the analyte, potentially leading to overestimation of internal standard area and negative bias in calculated analyte concentrations [2].

Mass Spectrometry Isotope Dilution Method Validation

Validation in Biological Matrices: Co-Elution and Matrix Effect Compensation

Class-level studies on deuterated internal standards demonstrate that when a deuterated analogue co-elutes with the target analyte, it effectively compensates for ionization suppression or enhancement (matrix effects) commonly encountered in complex biological fluids such as plasma and urine [1]. Although the deuterium isotope effect can occasionally cause a slight retention time shift (typically <0.1 min), the close structural identity of Amitriptyline-N-glucuronide-d3 to its unlabeled counterpart ensures near-identical chromatographic behavior, thereby normalizing matrix-induced ion suppression or enhancement and improving quantitative accuracy [2]. This is in stark contrast to using a non-analogous internal standard (e.g., a different glucuronide or parent drug IS), where differential elution exposes the analyte and IS to distinct matrix effects, leading to significant quantitative bias [3].

Matrix Effects LC-MS/MS Bioanalytical Method Validation

Documented Applicability in Clinical and Forensic Toxicology Assays

The unlabeled counterpart, Amitriptyline N-β-D-glucuronide, is an established Certified Reference Material (CRM) for clinical toxicology, forensic analysis, and workplace drug testing applications using LC/MS or GC/MS . Amitriptyline-N-glucuronide-d3, as its deuterated analogue, is specifically designed to serve as the optimal internal standard for these same applications, enabling accurate quantitation of the glucuronide metabolite in patient samples. A 1995 study comparing hydrolysis procedures for measuring quaternary N-glucuronides of amitriptyline in human urine demonstrated that solid-phase extraction of the intact conjugate followed by HPLC yielded the highest recovery and precision compared to enzymatic or alkaline hydrolysis methods, underscoring the necessity of a matched internal standard for direct conjugate analysis [1].

Clinical Toxicology Forensic Analysis Certified Reference Material

Optimal Deployment Scenarios for Amitriptyline-N-glucuronide-d3 in Analytical and Research Laboratories


Clinical Toxicology and Therapeutic Drug Monitoring (TDM) of Amitriptyline Therapy

Amitriptyline-N-glucuronide-d3 is the definitive internal standard for LC-MS/MS assays quantifying amitriptyline N-glucuronide in patient plasma or urine to support TDM and clinical toxicology investigations. The deuterated IS ensures precise correction for matrix effects and extraction variability, enabling accurate determination of the extent of direct glucuronidation, which accounts for approximately 8% of an oral dose [1]. This is critical for assessing patient compliance, identifying atypical metabolism due to UGT2B10 polymorphisms (Km = 2.60 µM for the high-affinity pathway [2]), or interpreting toxicological findings in overdose cases.

Forensic Toxicology and Post-Mortem Analysis

In forensic laboratories, Amitriptyline-N-glucuronide-d3 is an essential component of validated methods for detecting and quantifying amitriptyline glucuronide in ante- and post-mortem whole blood or urine. Using this specific SIL-IS allows forensic toxicologists to achieve the high sensitivity and specificity required for legal defensibility, as demonstrated in multi-analyte UHPLC-MS/MS methods for basic drugs in forensic matrices [3]. Direct analysis of the intact conjugate avoids the additional step and potential bias of hydrolysis, providing a more accurate reflection of in vivo metabolite levels.

In Vitro Drug Metabolism and DMPK Studies

For pharmaceutical and academic researchers investigating the N-glucuronidation of amitriptyline and related tricyclic antidepressants by UGT enzymes (UGT2B10, UGT1A4), Amitriptyline-N-glucuronide-d3 is the requisite internal standard for quantitative LC-MS/MS analysis of in vitro incubations (e.g., human liver microsomes, recombinant UGT isoforms). Its use facilitates accurate determination of kinetic parameters (Km, Vmax) and assessment of drug-drug interaction potential, where the high-affinity UGT2B10 pathway exhibits a CLint more than 10-fold higher than UGT1A4 [2].

Analytical Method Development and Validation (AMV) for ANDA Submissions

Contract research organizations (CROs) and pharmaceutical companies developing generic amitriptyline formulations rely on Amitriptyline-N-glucuronide-d3 as a reference standard for method development and validation (AMV) in support of Abbreviated New Drug Applications (ANDAs). The compound's characterization data and compliance with regulatory guidelines [4] ensure traceability and meet the stringent requirements of the FDA and EMA for bioanalytical method validation, particularly concerning accuracy, precision, and matrix effect evaluation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amitriptyline-N-glucuronide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.